molecular formula C9H12F2N3Na2O8P B601145 Gemcitabine monophosphate CAS No. 116371-67-6

Gemcitabine monophosphate

カタログ番号: B601145
CAS番号: 116371-67-6
分子量: 405.16 g/mol
InChIキー: YOWQXAMQHWESCE-RBECAVKOSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gemcitabine monophosphate (GMP), the phosphorylated intermediate of gemcitabine (2',2'-difluorodeoxycytidine), is a critical metabolite responsible for the cytotoxic activity of the parent drug. Once intracellularly phosphorylated by deoxycytidine kinase (dCK), GMP is further metabolized to diphosphate (dFdCDP) and triphosphate (dFdCTP), which inhibit DNA synthesis by incorporating into DNA and blocking ribonucleotide reductase (RNR) . GMP’s efficacy is influenced by factors such as nucleoside transporter expression (hENT1/hCNT1), dCK activity, and resistance mechanisms (e.g., cytidine deaminase upregulation) . Its clinical applications span bladder, pancreatic, and non-small cell lung cancers, often in combination with platinum-based agents like cisplatin .

準備方法

Aqueous Solution Preparation with pH Adjustment

The development of stable aqueous formulations of gemcitabine monophosphate represents a cornerstone in its clinical utility. A patented method (CN112516078B) outlines a preparation process that leverages pH adjustment to enhance solubility and reduce toxicity . The protocol involves dissolving this compound in water for injection and adjusting the pH to 5.0–6.0 using sodium bicarbonate or carbonate. This neutral pH range minimizes venous irritation—a common issue with gemcitabine hydrochloride—while ensuring chemical stability during sterilization .

Key Steps:

  • Dissolution : this compound (400 g) is dissolved in 800 mL of water for injection.

  • pH Adjustment : Sodium bicarbonate (1 g) is added to achieve a pH of 5.0–6.0, critical for stabilizing the compound during high-temperature sterilization.

  • Sterilization : The solution is filtered through a 0.45 µm membrane, followed by terminal sterilization at 121°C or filtration through a 0.22 µm membrane .

Table 1: Formulation Parameters for Aqueous this compound

ComponentQuantityConcentrationpH RangeSterilization Method
This compound400 g400 mg/mL5.0–6.0121°C/15 min
Sodium bicarbonate1 g0.1% (w/v)--

This method achieves a shelf-stable solution suitable for rapid intravenous injection (1–2 minutes), bypassing the need for lyophilization required for gemcitabine hydrochloride . Comparative studies demonstrate a 30–50% improvement in antitumor efficacy compared to 30-minute infusions, attributed to higher intracellular drug concentrations .

Organic Synthesis via Ring-Opening Reaction

Chemical synthesis routes offer precise control over this compound production. A notable approach involves the ring-opening reaction of 2-cyanoethoxy-2-oxo-1,3,2-oxathiaphospholane with protected gemcitabine in the presence of 1,8-diazabicycloundec-7-ene (DBU) . This method proceeds through three stages:

  • Monophosphate Formation : The oxathiaphospholane reacts with gemcitabine, yielding this compound in 67% yield after ion-exchange chromatography .

  • Phosphoramidate Conversion : Treatment with dicyclohexylcarbodiimide (DCC) and ammonia converts the monophosphate to a phosphoramidate intermediate (78% yield) .

  • Triphosphate Synthesis : Reaction with pyrophosphate furnishes gemcitabine triphosphate (50% yield), though this step is optional for monophosphate isolation .

Table 2: Reaction Yields in Organic Synthesis

StepReagentsYield (%)Purity (HPLC)
Monophosphate formationDBU, NH₃67>95%
Phosphoramidate conversionDCC, NH₄OH78>97%
Triphosphate synthesisBis-(tri-n-butyl)ammonium pyrophosphate50>90%

This pathway emphasizes modularity, enabling scalable production for research applications. However, the reliance on chromatography for purification may limit cost-effectiveness in large-scale manufacturing .

ParameterEnzymatic (DCK)Synthetic (Aqueous)
YieldVariable (cell-dependent)400 mg/mL (fixed)
ScalabilityLimited by cell cultureIndustrial-scale feasible
PurityRequires purification>99% post-sterilization
CostHighLow

Enzymatic methods, while physiologically relevant, are less practical for bulk production compared to synthetic routes .

Comparative Analysis of Preparation Methods

Efficiency and Yield

  • Aqueous Preparation : Achieves 400 mg/mL concentrations, ideal for clinical dosing .

  • Organic Synthesis : Moderate yields (67–78%) but high purity suitable for research .

  • Enzymatic : Limited by cellular uptake and competing metabolic pathways .

Stability and Sterilization

High-temperature sterilization (121°C) in aqueous methods ensures sterility without degrading this compound, a stark contrast to gemcitabine hydrochloride, which degrades under acidic conditions .

Clinical Relevance

Rapid injection of this compound circumvents the variable pharmacokinetics of gemcitabine activation in vivo, directly delivering the active metabolite .

化学反応の分析

Types of Reactions

Gemcitabine monophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

Enhanced Drug Delivery Systems

Recent advancements have integrated gemcitabine monophosphate into innovative drug delivery systems:

  • Hybrid Nanoparticles : Research has demonstrated that inorganic-organic hybrid nanoparticles loaded with this compound can selectively deliver high concentrations of the drug to tumor sites. These nanoparticles have shown superior antitumor efficacy compared to free gemcitabine, particularly in pancreatic cancer models. The nanoparticles facilitate enhanced cellular uptake independent of nucleoside transporters, thus mitigating resistance mechanisms associated with traditional therapies .
  • Nanoliposomes : Studies indicate that this compound can be formulated into pegylated liposomes, which improve the pharmacokinetics and biodistribution of the drug. This formulation has been associated with increased therapeutic indices and reduced systemic toxicity .

Table 1: Summary of Clinical Trials Involving this compound

StudyPopulationInterventionOutcome
ESPAC-3 Trial1088 patients with resected pancreatic cancerGemcitabine vs. fluorouracilNo significant difference in overall survival (23.6 months vs. 23.0 months)
NUC-1031 Phase I/II StudyPatients with advanced pancreatic cancerProTide technology incorporating gemcitabine analoguesSignificant reduction in tumor volumes; improved activation independent of deoxycytidine kinase
GMP-IOH-NP StudyPancreatic ductal adenocarcinoma modelsHybrid nanoparticles loaded with this compoundHigher antitumor efficacy compared to free gemcitabine; reduced liver toxicity

Synergistic Effects

This compound has been shown to exhibit synergistic effects when combined with other therapeutic agents:

  • Combination Therapies : GMP enhances the efficacy of various chemotherapeutic agents when used in combination, such as with cetuximab in functionalized nanoparticles, leading to improved outcomes in resistant pancreatic tumors .
  • Antibody-Drug Conjugates : The incorporation of this compound into antibody-drug conjugate formulations has been explored as a strategy to target specific cancer cells more effectively while minimizing off-target effects .

類似化合物との比較

Comparison with Cisplatin in Co-Delivery Nanosystems

Key Differences in Physicochemical Properties

  • Solubility: GMP is hydrophilic, whereas cisplatin is hydrophobic, posing challenges for co-encapsulation in conventional nanocarriers .
  • Loading Efficiency: Using solvent displacement, dual-core poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieved 70–80% encapsulation efficiency for both GMP and cisplatin, maintaining a controlled 5:1 molar ratio. This contrasts with single-emulsion methods (<1% loading for hydrophilic drugs) .

Synergistic Antitumor Effects

  • In Vitro: In UMUC3 bladder cancer cells, GMP/cisplatin combo nanoparticles (Combo NPs) showed a 5.3:1 molar ratio and IC50 values 3–5× lower than free drugs or mixed NPs (Sepa NPs). Chou-Talalay synergy indices confirmed strong synergism (CI < 1) .
  • In Vivo: In stroma-rich bladder xenografts, Combo NPs (12 mg/kg GMP + 1.9 mg/kg cisplatin) reduced tumor weight by 60% vs. controls, outperforming Sepa NPs (30% reduction). Tumor accumulation of GMP and cisplatin was 2× higher in Combo NPs due to smaller size (60 nm) and receptor-mediated uptake .
Parameter GMP + Cisplatin (Combo NP) Free Drug Mix Sepa NP
Encapsulation Efficiency 70–80% N/A 70% (each)
Tumor Accumulation (24h) 15 μg/g (GMP), 3 μg/g (Cis) <5 μg/g 8 μg/g (GMP), 1.5 μg/g (Cis)
IC50 (UMUC3) 0.8 μM (GMP), 0.15 μM (Cis) 2.5 μM (GMP), 0.5 μM (Cis) 1.2 μM (GMP), 0.3 μM (Cis)

Comparison with Other Nucleoside Analogs

Metabolic Activation

  • Ara-C (Cytarabine): Like GMP, Ara-C requires dCK for activation.
  • 5-Fluorouracil (5-FU): 5-FU monophosphate (5-FUMP) inhibits thymidylate synthase (TS), whereas GMP targets RNR and DNA incorporation. Resistance to 5-FU often stems from TS overexpression, unlike GMP resistance linked to hENT1/dCK deficiencies .

Resistance Mechanisms

  • Transporters : GMP uptake relies on hENT1, whereas clofarabine uses hCNT1. hENT1-negative tumors show 4× lower GMP accumulation .
  • Enzymatic Inactivation: GMP is deaminated by cytidine deaminase (CDA) to difluorodeoxyuridine (dFdU), a less toxic metabolite. In contrast, fludarabine monophosphate resists deamination but requires phosphatase activation .

Prodrug Strategies: GMP vs. Monophosphate Esters

Enhanced Bioavailability

  • GMP Phosphoramidate Prodrugs : Designed to bypass hENT1 dependence, these prodrugs deliver GMP intracellularly. In dCK-deficient cells, prodrugs retained IC50 values of 1.2 μM vs. >10 μM for gemcitabine .
  • LY2334737 (Oral Gemcitabine Prodrug): Achieved 50% oral bioavailability but required CDA inhibition. Novel monophosphate ester prodrugs (e.g., Compound-3) showed 2× higher tumor growth inhibition in pancreatic models vs. intraperitoneal gemcitabine .
Prodrug Type Target Mechanism IC50 (dCK-deficient cells) Oral Efficacy (TGI%)
GMP Phosphoramidate Direct GMP delivery 1.2 μM N/A
Compound-3 (Ester) hENT1-independent uptake 0.9 μM 68% (vs. 45% for gemcitabine)

Radiosensitization: GMP vs. Fludarabine Monophosphate

  • GMP : In hypoxic conditions, GMP’s radiosensitization is independent of HIF-1α, with dCK activity unaffected by low oxygen. Combined with radiation, GMP reduced CaSki cervical cancer cell survival by 40% .
  • Fludarabine Monophosphate: Enhanced radiosensitivity in head/neck squamous cell carcinoma (HNSCC) by inhibiting DNA repair (IC50 0.1 μM + 2 Gy radiation).

生物活性

Gemcitabine monophosphate (dFdCMP) is a key metabolite of gemcitabine, a nucleoside analog widely used in cancer therapy. Understanding its biological activity is crucial for optimizing its therapeutic efficacy and overcoming resistance mechanisms in various cancers. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Gemcitabine is initially phosphorylated by deoxycytidine kinase (dCK) to form this compound. This compound is further phosphorylated to produce gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), which are responsible for its antitumor effects. The mechanism involves:

  • Incorporation into DNA : dFdCTP competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to chain termination and subsequent apoptosis of malignant cells .
  • Inhibition of Ribonucleotide Reductase : dFdCDP inhibits ribonucleotide reductase, reducing dCTP levels, which enhances the incorporation of dFdCTP into DNA .

Biological Activity in Cancer Models

Research has demonstrated that this compound exhibits significant biological activity, particularly in cancer cell lines deficient in dCK. For instance:

  • Prodrug Development : A study reported the synthesis of a gemcitabine phosphoramidate prodrug that effectively delivered dFdCMP intracellularly, showing enhanced activity against dCK-deficient cancer cells compared to gemcitabine itself . This indicates that this compound can bypass resistance mechanisms associated with dCK deficiency.

Case Studies and Clinical Findings

Several clinical studies have highlighted the importance of genetic factors influencing the efficacy of gemcitabine and its metabolites:

  • ENT1 Expression : A study involving pancreatic cancer patients indicated that those with high expression levels of the equilibrative nucleoside transporter 1 (ENT1) had significantly longer survival rates when treated with gemcitabine compared to those with low ENT1 expression (median survival 25.7 months vs. 8.5 months; P<0.001) .
  • CDA Polymorphisms : Another study found that patients with specific polymorphisms in the cytidine deaminase (CDA) gene showed varying responses to gemcitabine treatment, suggesting that genetic profiling could guide personalized therapy .

Data Table: Summary of Key Studies on this compound

Study ReferenceCancer TypeKey FindingsSurvival Impact
Giovannetti et al. (2006) Pancreatic CancerHigh ENT1 expression correlated with longer survivalMedian survival 25.7 vs. 8.5 months
Vasile et al. (2006) NSCLCCDA polymorphisms influenced response ratesResponse rate 52.4% vs. 20%
Duxbury et al. (2006) Bladder CancerHigher DCK expression linked to better outcomesNot specified

Enhanced Therapeutic Strategies

Recent advancements have focused on improving the delivery and efficacy of this compound:

  • Nanoparticle Delivery Systems : Research on inorganic-organic hybrid nanoparticles loaded with gemcitabine has shown improved cellular uptake and reduced toxicity, enhancing therapeutic outcomes .
  • Combination Therapies : Studies have explored the co-delivery of this compound with siRNA targeting vascular endothelial growth factor (VEGF), resulting in significant tumor growth inhibition with minimal toxicity .

Q & A

Basic Research Questions

Q. What are the standard methodologies to evaluate Gemcitabine monophosphate’s antitumor efficacy in preclinical models?

A comprehensive approach integrates:

  • PCNA assay : Detects tumor cell proliferation via anti-PCNA antibodies (1:200 dilution) on tissue sections, quantified by hematoxylin counterstaining .
  • Platinum-DNA adduct staining : Uses CP9/19 antibodies and FITC-labeled secondary antibodies to visualize cisplatin-induced DNA damage, analyzed via fluorescence microscopy .
  • Western blotting : Assesses DNA repair markers (e.g., PARP-1, ERCC1, XPA) using RIPA-lysed tumor tissues and ECL-based detection .
  • Serum biochemistry and hematology : Measures BUN, creatinine, AST, and ALT for systemic toxicity evaluation .

Q. How does this compound exert its cytotoxic effects at the molecular level?

this compound (GMP) is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, which incorporates into DNA, causing chain termination. It also inhibits ribonucleotide reductase (RNR), depleting dNTP pools and exacerbating DNA replication stress. These mechanisms synergize with cisplatin by suppressing nucleotide excision repair (NER) pathways .

Q. What analytical techniques quantify intracellular metabolites of this compound?

HPLC/MS/MS enables simultaneous measurement of GMP, diphosphate (dFdCDP), and triphosphate (dFdCTP) metabolites, as well as perturbations in deoxyribonucleotide pools (e.g., dCTP depletion). This method validates drug activation and resistance mechanisms in tumor cell lines .

Advanced Research Questions

Q. What experimental strategies enable precise co-delivery of this compound with cisplatin in nanoparticle formulations?

  • Solvent displacement method : Encapsulates DOPA-coated GMP and cisplatin cores into PLGA nanoparticles (NPs), achieving >70% encapsulation efficiency and controlled 5:1 molar ratios.
  • Validation : Dynamic light scattering (DLS) confirms particle size (<120 nm), while TEM/XPS verifies core distribution and surface chemistry .
  • In vitro/in vivo synergy : Chou-Talalay combination index (CI < 0.8) and UMUC3 xenograft models demonstrate enhanced tumor suppression with co-loaded NPs versus free drugs .

Q. How can researchers resolve contradictions between in vitro synergy and in vivo efficacy of this compound combinations?

  • Pharmacokinetic profiling : Use ICP-MS to track tumor accumulation ratios (e.g., 5:1 GMP:cisplatin) and compare with plasma levels.
  • Stromal barriers : Employ NIH 3T3/UMUC3 co-culture models to mimic tumor microenvironment resistance, adjusting NP surface ligands (e.g., PEG-MBA) to enhance penetration .

Q. What markers are critical for assessing this compound-induced DNA damage and repair inhibition?

  • NER pathway markers : Quantify ERCC1 and XPA via Western blot to evaluate repair suppression.
  • Apoptosis markers : PARP-1 cleavage and caspase-3 activation confirm synergistic cell death with cisplatin .

Q. How do researchers optimize the molar ratio of this compound to cisplatin for maximal synergy?

  • Dose-response matrices : Test GMP:cisplatin ratios (e.g., 1:1 to 10:1) in UMUC3 cells using MTT assays.
  • Mechanistic validation : Correlate CI values with Pt-DNA adduct formation (via CP9/19 staining) and dCTP depletion (via HPLC/MS/MS) .

Q. What toxicological parameters must be monitored in this compound combination therapies?

  • Hematological toxicity : Track RBC, WBC, and platelet counts to assess myelosuppression.
  • Organ-specific toxicity : H&E staining of liver/kidney sections identifies cisplatin-induced nephrotoxicity, mitigated by NP encapsulation .

Q. How can tumor-specific accumulation of this compound be enhanced in heterogeneous tumors?

  • Active targeting : Functionalize NPs with ligands (e.g., sigma receptor binders) to exploit tumor-specific receptors.
  • Size optimization : NPs <100 nm exhibit enhanced EPR effects, validated in vascular-rich UMUC3 xenografts .

Q. What in vitro models best predict this compound resistance mechanisms?

  • NER-proficient cell lines : Overexpression of ERCC1/XPA mimics clinical resistance. siRNA knockdown or dCK overexpression models validate metabolic activation pathways .

特性

CAS番号

116371-67-6

分子式

C9H12F2N3Na2O8P

分子量

405.16 g/mol

IUPAC名

disodium;[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate

InChI

InChI=1S/C9H12F2N3O7P.2Na.H2O/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;;1H2/q;2*+1;/p-2/t4-,6-,7-;;;/m1.../s1

InChIキー

YOWQXAMQHWESCE-RBECAVKOSA-L

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F

異性体SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+]

正規SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+]

外観

White to Off-White Solid

melting_point

>164°C

純度

> 95%

数量

Milligrams-Grams

同義語

2’,2’-difluorodeoxycytidine Monophosphate;  Gemcitabine 5’-phosphate;  2'-Deoxy-2',2'-difluoro-5'-cytidylic acid;  ZM 241385

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。